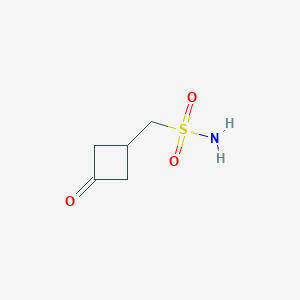

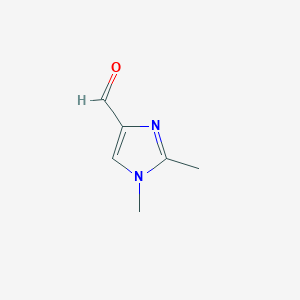

![molecular formula C20H16ClN3O2 B2655678 1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea CAS No. 330190-25-5](/img/structure/B2655678.png)

1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea, also known as CEP-33779, is a small molecule inhibitor of the transcription factor signal transducer and activator of transcription 3 (STAT3). STAT3 is a protein that plays a critical role in the regulation of cell growth and survival, and is often overexpressed in cancer cells. Inhibition of STAT3 has been shown to have anti-tumor effects, making CEP-33779 a promising candidate for cancer therapy.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on urea derivatives often focuses on their synthesis and structural analysis, aiming to explore their potential applications. For instance, studies have shown the synthesis of novel urea derivatives with promising antitumor activities. The structural confirmation of these compounds was achieved through elemental analysis, NMR, and single-crystal X-ray diffraction analysis, indicating their potential for further biological evaluation (Ling et al., 2008).

Biological Activities

Urea derivatives are explored for their biological activities, including antimicrobial and antitumor effects. Research has synthesized substituted dibenzo dioxaphosphocin-6-yl ureas, demonstrating good antimicrobial activity, highlighting their potential in medical applications (Haranath et al., 2004). Another study focused on the synthesis and biological activity of urea derivatives as plant growth regulators, further illustrating the versatility of these compounds in both human health and agriculture (Song Xin-jian et al., 2006).

Molecular Devices and Chemical Interactions

Some urea derivatives have been studied for their potential in creating molecular devices and exploring their self-assembly properties. This includes research on cyclodextrin complexation and the self-assembly of molecular devices, showcasing how these compounds can be used in the development of new materials with specific functionalities (Lock et al., 2004).

Environmental Impact and Chemical Analysis

Urea derivatives also play a role in environmental sciences, such as studies on their impact on the formation of chlorinated aromatics in combustion flue gas. This research provides insights into how these compounds interact with environmental processes and pollutants, offering potential pathways for mitigating environmental damage (Ren et al., 2021).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-(1-ethyl-2-oxobenzo[cd]indol-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2/c1-2-24-17-11-10-16(14-4-3-5-15(18(14)17)19(24)25)23-20(26)22-13-8-6-12(21)7-9-13/h3-11H,2H2,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWNASKSNOUALM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)NC4=CC=C(C=C4)Cl)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

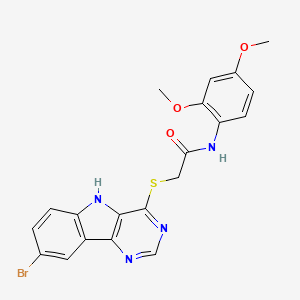

![3-Cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2655597.png)

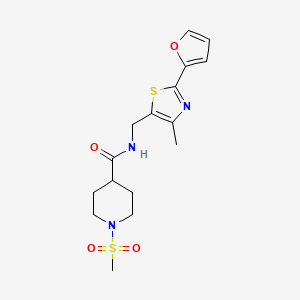

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2655600.png)

![N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2655603.png)

![1-(4-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B2655605.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2655608.png)

![4H-Cyclopenta-1,3-dioxol-4-amine, 6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-, (3aS,4R,6S,6aR)-](/img/structure/B2655609.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2655612.png)